zirconium(IV) isopropoxide isopropanol

Catalog No.
S1797263
CAS No.
14717-56-7
M.F
C12H28O4Zr.C3H8O
M. Wt
387.668
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zirconium(IV) isopropoxide isopropanol

CAS Number

14717-56-7

Product Name

zirconium(IV) isopropoxide isopropanol

IUPAC Name

propan-2-ol;zirconium

Molecular Formula

C12H28O4Zr.C3H8O

Molecular Weight

387.668

InChI

InChI=1S/5C3H8O.Zr/c5*1-3(2)4;/h5*3-4H,1-2H3;

SMILES

CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Zr]

Zirconium(IV) isopropoxide isopropanol (CAS 14717-56-7) is a high-purity, crystalline organometallic complex widely utilized as a precursor for atomic layer deposition (ALD), chemical vapor deposition (CVD), and sol-gel synthesis of nanostructured zirconia (ZrO2). Unlike standard variable-stoichiometry alkoxides, this adduct features a precise 1:1 coordination of isopropanol to the zirconium isopropoxide center, yielding a stable, hydrogen-bonded dimer in the solid state. This defined molecular structure provides reliable volatility, highly reproducible hydrolysis rates, and exact gravimetric dosing capabilities, making it a critical material for advanced microelectronics, precision optical coatings, and nanocrystal synthesis where precursor consistency is paramount [1].

Procurement substitution with solvent-free zirconium(IV) isopropoxide (CAS 2265-61-4) or generic zirconium propoxide solutions frequently compromises process reproducibility. Solvent-free zirconium isopropoxide typically exists as a moisture-sensitive, waxy solid or viscous liquid composed of variable oligomeric species, which severely complicates accurate gravimetric dosing and purification. In contrast, the isopropanol adduct is a highly crystalline solid that can be rigorously purified via recrystallization, ensuring a consistent trace-metal profile and exact stoichiometry. Substituting the adduct with uncoordinated alkoxides alters the precursor's thermal decomposition profile, shifts the speciation in mixed-precursor syntheses, and can lead to unpredictable nucleation rates and lower yields in targeted nanocrystal or thin-film deposition workflows[1].

Gravimetric Dosing and Precursor Purity via Crystallization

The synthesis of high-quality advanced materials requires precursors with exact stoichiometry. Solvent-free zirconium isopropoxide is notoriously difficult to purify and handle due to its waxy, oligomeric nature. By coordinating with isopropanol, the complex forms a stable, crystalline solid that can be readily purified by recrystallization from a toluene/isopropanol mixture. This yields a product with a strictly defined 1:4 ratio of coordinated isopropanol to isopropoxide ligands, as confirmed by 1H NMR integration (CH resonances at 4.4 ppm vs 4.1 ppm for free isopropanol). This crystalline nature allows for precise gravimetric weighing, unlike viscous or solvent-dissolved alternatives[1].

Evidence DimensionPhysical state and stoichiometric precision
Target Compound DataCrystalline solid, exact 1:4 alcohol:alkoxide ratio
Comparator Or BaselineSolvent-free Zr(OiPr)4 (Waxy solid/liquid, variable oligomeric stoichiometry)
Quantified DifferenceEnables precise analytical weighing and >99.9% purity via recrystallization
ConditionsAmbient handling in inert glovebox environments

Ensures exact molar ratios during the formulation of sol-gel or CVD precursors, eliminating batch-to-batch variability caused by poorly defined waxy oligomers.

Speciation Control in Zirconia Nanocrystal Synthesis

In the synthesis of colloidal ZrO2 nanocrystals, the choice of alkoxide dictates the reaction pathway. When Zr(OiPr)4·iPrOH is reacted with ZrCl4, it specifically undergoes ligand redistribution to form a mixed chloroalkoxide active precursor, ZrCl2(OiPr)2. Quantitative 31P NMR studies using TOPO as a probe reveal that this specific speciation allows for controlled E1 elimination and condensation. By utilizing the isopropanol adduct and employing a sequential injection strategy, researchers achieved precise size-tuning of ZrO2 nanocrystals from 4.1 nm up to 5.33 nm. Generic alkoxides lacking this specific coordination environment fail to provide the same controlled ligand exchange, resulting in broader size distributions and limited tunability [1].

Evidence DimensionNanocrystal diameter tunability
Target Compound DataTunable from 4.1 nm to 5.33 nm via sequential injection
Comparator Or BaselineStandard single-source zirconium halide/alkoxide methods (Fixed size, typically ~4 nm, no tunability)
Quantified Difference~30% increase in controlled nanocrystal diameter with maintained monodispersity
ConditionsColloidal synthesis in tri-n-octylphosphine oxide (TOPO) at 340 °C

Allows manufacturers to precisely engineer the dimensions of zirconia nanoparticles for specific catalytic, optical, or ceramic applications.

Structural Stability and Dimerization for Vapor Deposition

The volatility and thermal stability of a CVD/ALD precursor depend heavily on its molecular structure. Zr(OiPr)4·iPrOH exists as a stable, hydrogen-bonded dimer [Zr(OiPr)4(iPrOH)]2 in both the solid state and solution. The intramolecular hydrogen bonding from the coordinated isopropanol stabilizes the dimeric structure, preventing the formation of higher-order, less volatile polymers that commonly plague solvent-free zirconium alkoxides. This stabilization ensures a more consistent vapor pressure profile and cleaner thermal decomposition compared to uncoordinated analogs, which can suffer from premature thermal degradation or inconsistent volatilization rates during prolonged heating[1].

Evidence DimensionMolecular speciation and volatility stabilization
Target Compound DataStable hydrogen-bonded dimer [Zr(OiPr)4(iPrOH)]2
Comparator Or BaselineSolvent-free Zr(OiPr)4 (Prone to forming variable, lower-volatility oligomers)
Quantified DifferenceConsistent dimeric structure prevents unpredictable oligomerization
ConditionsVapor phase and solution-state structural analysis

Delivers a stable and predictable precursor feed rate for ALD and CVD processes, critical for uniform thin-film deposition in microelectronics.

Atomic Layer Deposition (ALD) of High-k Dielectrics

Utilizing the stable dimeric structure and consistent volatility of the adduct to deposit ultra-thin, high-k ZrO2 gate dielectrics in semiconductor manufacturing, avoiding the feed-rate inconsistencies of variable-oligomer precursors [1].

Size-Tunable Zirconia Nanocrystal Synthesis

Employing the adduct's specific ligand exchange chemistry with ZrCl4 to synthesize monodisperse, size-controlled ZrO2 nanoparticles (4.1 nm to 5.3 nm) for optical coatings and catalyst supports [1].

Sol-Gel Synthesis of Advanced Ceramics

Leveraging the precise stoichiometry and high purity of the crystalline adduct to formulate reproducible sol-gel networks for solid oxide fuel cells (SOFCs) and protective coatings, where exact metal-to-oxygen ratios are required[2].

Starting Material for Custom Alkoxide Synthesis

Using the highly pure, easily weighed crystalline adduct as a reliable baseline reagent for alcohol interchange (alcoholysis) reactions to synthesize more complex or sterically hindered zirconium alkoxides[2].

Dates

Last modified: 08-15-2023

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